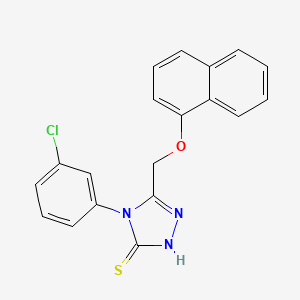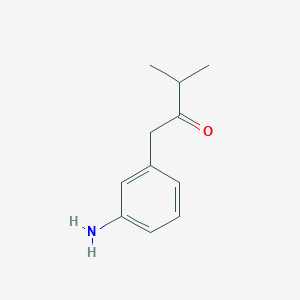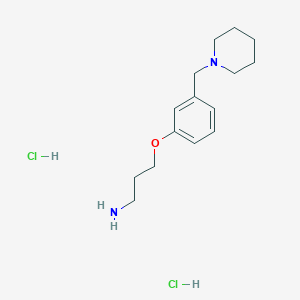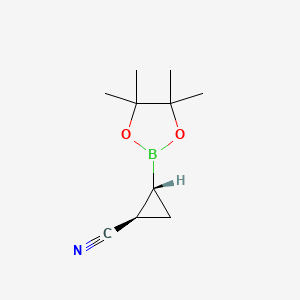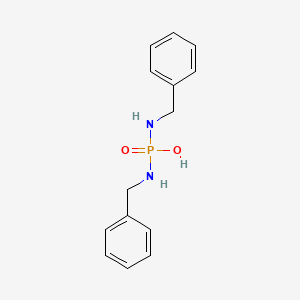
N,N'-Dibenzyl-phosphorodiamidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibenzyl-phosphorodiamidic acid is an organic compound with the molecular formula C14H17N2O2P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of two benzyl groups attached to a phosphorodiamidic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Dibenzyl-phosphorodiamidic acid can be synthesized through the reaction of benzylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibenzyl-phosphorodiamidic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dibenzyl-phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphorodiamidic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-Dibenzyl-phosphorodiamidic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N’-Dibenzyl-phosphorodiamidic acid exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to other molecules, thereby modifying their chemical properties and biological activities. This mechanism is crucial in various biochemical pathways and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl diisopropylphosphoramidite: Similar in structure but with isopropyl groups instead of benzyl groups.
Diamidophosphate: A simpler phosphorodiamidate ion with a similar core structure but different substituents.
Uniqueness
N,N’-Dibenzyl-phosphorodiamidic acid is unique due to its specific combination of benzyl groups and phosphorodiamidic acid core, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C14H17N2O2P |
|---|---|
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
bis(benzylamino)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,15,16,17,18) |
Clave InChI |
BOUKNGOVENPEMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



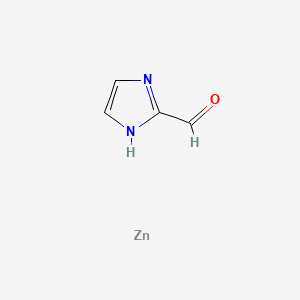
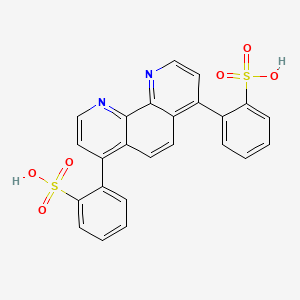


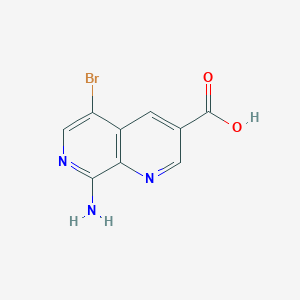
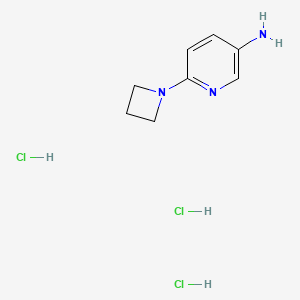
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

